

Molecular formula and weight of Reactive yellow 17

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Reactive yellow 17

Cat. No.: B1585502

[Get Quote](#)

An In-depth Technical Guide to **Reactive Yellow 17**

This guide provides a comprehensive overview of the chemical properties and degradation methodologies of **Reactive Yellow 17** (C.I. 18852), a single azo class dye. It is intended for researchers, scientists, and drug development professionals interested in the characteristics and environmental remediation of this compound.

Core Properties of Reactive Yellow 17

Reactive Yellow 17 is a water-soluble, yellow powder used primarily for the dyeing and printing of cotton, viscose, and silk fabrics.^{[1][2][3]} Its high water solubility, a desirable trait for dyeing applications, also contributes to its mobility in aquatic environments, posing challenges for wastewater treatment.

Physicochemical Data

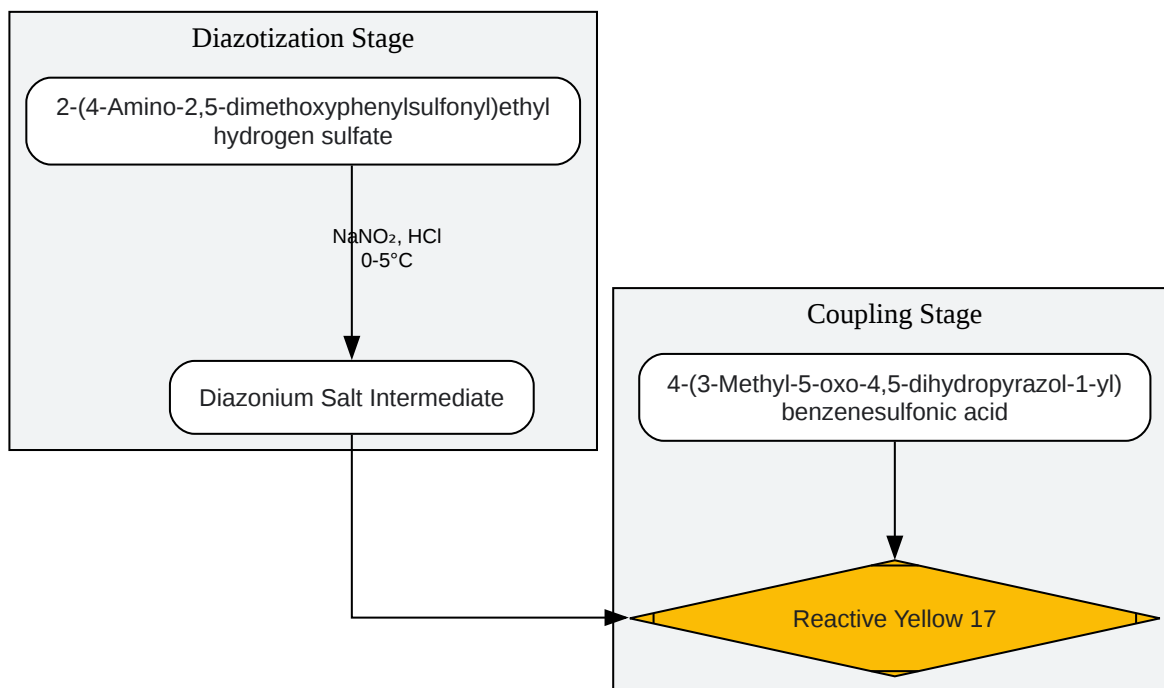
The key quantitative properties of **Reactive Yellow 17** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₀ K ₂ N ₄ O ₁₂ S ₃	[1][4][5][6]
Molecular Weight	682.79 g/mol	[4][6]
CAS Registry Number	20317-19-5	[4][5]
Appearance	Yellow powder	[1][2]
Solubility in Water (at 25°C)	> 100 g/L	[1][2]
Maximum Absorption (λ _{max})	408 nm	[6][7]

Synthesis of Reactive Yellow 17

The manufacturing of **Reactive Yellow 17** involves a diazo coupling reaction. The general workflow consists of two main stages: the diazotization of an aromatic amine and the subsequent coupling with a coupling agent.

The synthesis process begins with the diazotization of 2-(4-Amino-2,5-dimethoxyphenylsulfonyl)ethyl hydrogen sulfate. This intermediate is then coupled with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid to form the final **Reactive Yellow 17** dye molecule.[1][4]



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Reactive Yellow 17**.

Environmental Degradation and Remediation

Due to its complex structure, **Reactive Yellow 17** is resistant to aerobic degradation, leading to its persistence in the environment.[8] Research has focused on Advanced Oxidation Processes (AOPs) as effective methods for its removal from industrial effluents. These methods utilize highly reactive radicals, such as hydroxyl ($\bullet\text{OH}$) and sulfate ($\text{SO}_4\bullet^-$) radicals, to break down the dye molecule.

Performance of Advanced Oxidation Processes (AOPs)

Several AOPs have been experimentally evaluated for the degradation of **Reactive Yellow 17**. The efficiency of these processes is highly dependent on experimental conditions such as pH, catalyst concentration, and the presence of oxidizing agents.

Degradation Method	Optimal Conditions	Removal Efficiency / Result	Reference
$S_2O_8^{2-}/Fe^{2+}/UV$	[RY17] = 10 mg/L, [Fe ²⁺] = 0.05 mM, [S ₂ O ₈ ²⁻] = 1 mM, pH = 3	95.4% removal in 20 minutes	[4][9][10]
Fenton (Fe ²⁺ /H ₂ O ₂)	[RY17] = 10 mg/L, [Fe ²⁺] = 0.01 mM, [H ₂ O ₂] = 0.1 mM, pH = 3	90% decolorization in 3 hours	[5]
Electro-Fenton	[RY17] = 5 mg/L, [Fe ²⁺] = 0.04 mM, Current = 100 mA, pH = 3	100% decolorization in 30 minutes	[5]
Ozonation	pH = 12	78.58% COD reduction; complete decolorization in 12 minutes	[11]
Photocatalysis (TiO ₂)	Neutral pH	High degradation efficiency, enhanced by H ₂ O ₂ and K ₂ S ₂ O ₈	[8][12]

Experimental Protocols

Detailed methodologies for the degradation of **Reactive Yellow 17** via AOPs are outlined below, based on published experimental research.

Protocol 1: Degradation via UV-Activated Peroxydisulfate with Ferrous Ions ($S_2O_8^{2-}/Fe^{2+}/UV$)

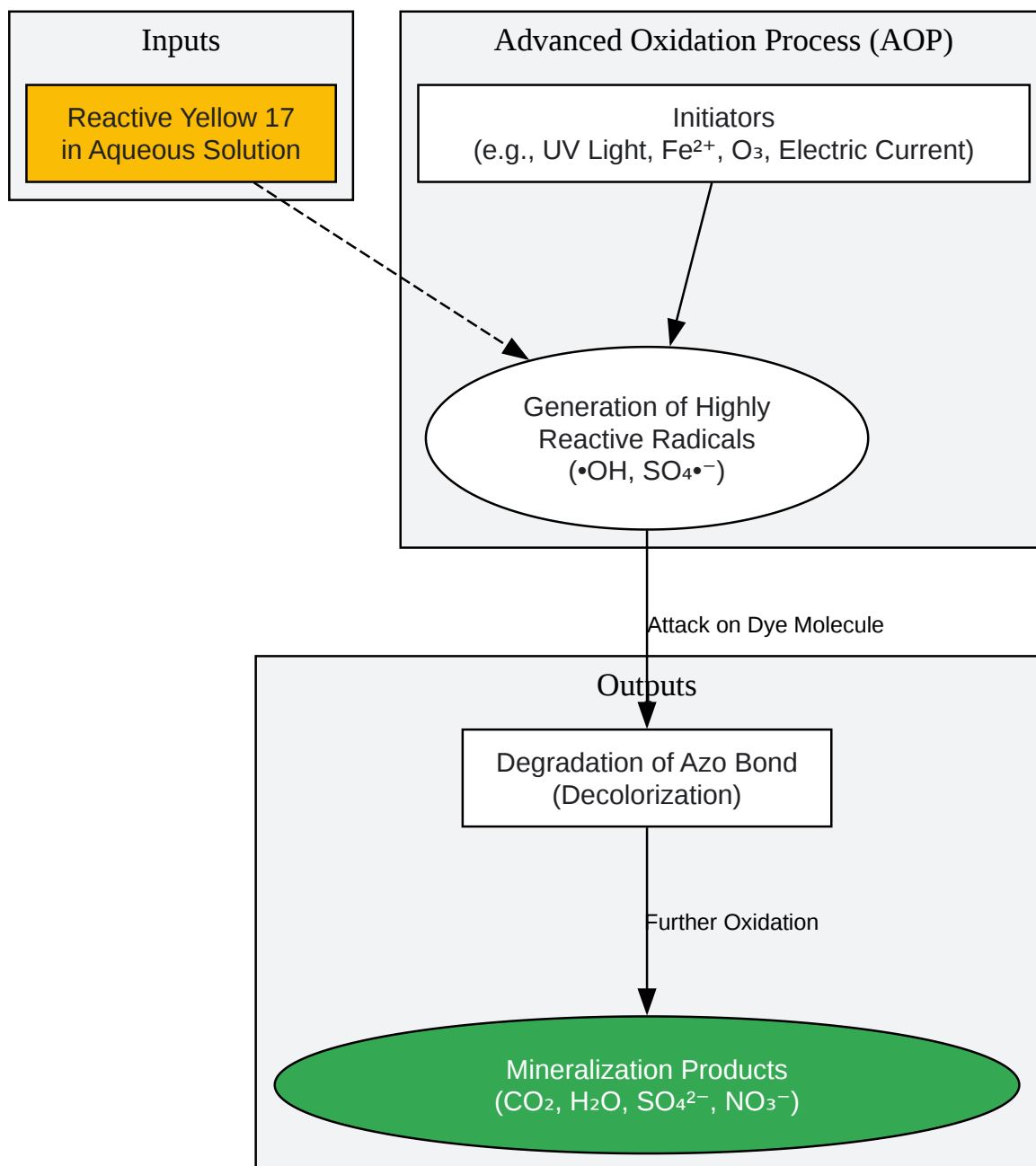
This protocol describes an effective method for the degradation and mineralization of **Reactive Yellow 17** in aqueous solutions.[4][9][10]

- **Solution Preparation:** Prepare a stock solution of **Reactive Yellow 17** (e.g., 10 mg/L) in deionized water.
- **Reactor Setup:** Conduct experiments in a photochemical reactor equipped with UV lamps.
- **Parameter Adjustment:** Adjust the initial pH of the dye solution to 3 using H_2SO_4 or NaOH .
- **Reagent Addition:** Add ferrous sulfate (FeSO_4) to achieve a concentration of 0.05 mM and potassium persulfate ($\text{K}_2\text{S}_2\text{O}_8$) to a concentration of 1 mM.
- **Initiation of Degradation:** Turn on the UV lamps to initiate the reaction. Maintain a constant temperature (e.g., 25°C) and continuous stirring.
- **Sampling and Analysis:** Withdraw samples at regular intervals. Filter the samples (e.g., through a 0.45 μm filter) and analyze the remaining dye concentration using a UV-Vis spectrophotometer at its λ_{max} of 408 nm. Total mineralization can be monitored by measuring Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC).[\[4\]](#)[\[9\]](#)

Protocol 2: Decolorization by Electro-Fenton Process

The Electro-Fenton process offers rapid and complete decolorization of **Reactive Yellow 17**.[\[5\]](#)

- **Solution Preparation:** Prepare a 5 mg/L solution of **Reactive Yellow 17** and add a supporting electrolyte (e.g., 50 mM Na_2SO_4).
- **Electrochemical Cell Setup:** Use an electrochemical cell with a suitable anode (e.g., Pt) and cathode (e.g., carbon felt).
- **Parameter Adjustment:** Adjust the solution pH to 3.
- **Catalyst Addition:** Introduce the iron catalyst, for example, 0.04 mM of Fe^{2+} .
- **Electrolysis:** Apply a constant current (e.g., 100 mA) to the system. Hydrogen peroxide is generated in-situ at the cathode.
- **Monitoring:** Monitor the decolorization process by taking samples at different time intervals and measuring the absorbance at 408 nm. The disappearance of the parent dye molecule can be confirmed by High-Performance Liquid Chromatography (HPLC).[\[2\]](#)[\[5\]](#)



[Click to download full resolution via product page](#)

Caption: General workflow of Advanced Oxidation Processes for dye degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Kinetics of photocatalytic degradation of reactive yellow 17 dye in aqueous solution using UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Experimental evaluation of Reactive Yellow 17 degradation using UV light and iron ions activated peroxydisulfate: Efficiency and kinetic model | Science and Tecnology of Materials [elsevier.es]
- 5. researchgate.net [researchgate.net]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Experimental evaluation of Reactive Yellow 17 degradation using UV light and iron ions activated peroxydisulfate: Efficiency and kinetic model-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. (Open Access) Photocatalytic degradation of reactive yellow 17 dye in aqueous solution in the presence of TiO₂ with cement binder (2003) | Bernaurdshaw Neppolian | 70 Citations [scispace.com]
- To cite this document: BenchChem. [Molecular formula and weight of Reactive yellow 17]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585502#molecular-formula-and-weight-of-reactive-yellow-17]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com